molecular formula C19H16O5 B14428601 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate CAS No. 84302-14-7

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate

Katalognummer: B14428601
CAS-Nummer: 84302-14-7
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: HBFZLABOZUPODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a dioxo group, a phenyl group, and a benzoate ester

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-ol with benzoic acid under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and as a component in certain polymer formulations.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate can be compared with similar compounds such as:

    1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl benzoate: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and applications.

    1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl acetate: The acetate ester may exhibit different chemical properties and reactivity compared to the benzoate ester.

    1-Ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl propionate: The propionate ester may have different solubility and stability characteristics.

Eigenschaften

CAS-Nummer

84302-14-7

Molekularformel

C19H16O5

Molekulargewicht

324.3 g/mol

IUPAC-Name

(1-ethoxy-1,4-dioxo-4-phenylbut-2-en-2-yl) benzoate

InChI

InChI=1S/C19H16O5/c1-2-23-19(22)17(13-16(20)14-9-5-3-6-10-14)24-18(21)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI-Schlüssel

HBFZLABOZUPODJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.